1,1'-Sulfonylbis[2-(methylthio)ethane]-d6
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Overview
Description
1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 is a deuterated analog of 1,1’-Sulfonylbis[2-(methylthio)ethane], a compound known for its role as a metabolite of sulfur mustard, a chemical warfare agent. This compound is often used in analytical chemistry for the detection and quantification of sulfur mustard exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 typically involves the deuteration of 1,1’-Sulfonylbis[2-(methylthio)ethane]. The process includes the reduction of sulfoxides to the corresponding sulfides using deuterated reducing agents such as deuterium gas or deuterated titanium trichloride .
Industrial Production Methods
The use of solid-phase extraction and gas chromatography-tandem mass spectrometry (GC-MS/MS) is common for the purification and analysis of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of sulfoxides to sulfides.
Substitution: Nucleophilic substitution reactions involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Deuterium gas or deuterated titanium trichloride.
Substitution: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 is used in several scientific research applications:
Analytical Chemistry: As an internal standard for the quantification of sulfur mustard metabolites in biological samples using GC-MS/MS.
Forensic Science: Detection of sulfur mustard exposure in forensic investigations.
Environmental Monitoring: Monitoring of chemical warfare agents in environmental samples.
Biomedical Research: Study of the metabolism and toxicology of sulfur mustard.
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 involves its role as a metabolite of sulfur mustard. Sulfur mustard is an alkylating agent that reacts with nucleophiles such as DNA, proteins, and glutathione, leading to cellular damage and toxicity. The deuterated analog is used to trace and quantify these reactions in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1’-Sulfonylbis[2-(methylthio)ethane]: The non-deuterated analog.
Thiodiglycol: Another metabolite of sulfur mustard.
1,1’-Sulfonylbis[2-(methylsulfinyl)ethane]: An oxidized metabolite of sulfur mustard.
Uniqueness
1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in mass spectrometry. This allows for more accurate quantification of sulfur mustard metabolites in complex biological matrices .
Properties
Molecular Formula |
C6H14O2S3 |
---|---|
Molecular Weight |
220.4 g/mol |
IUPAC Name |
1-(trideuteriomethylsulfanyl)-2-[2-(trideuteriomethylsulfanyl)ethylsulfonyl]ethane |
InChI |
InChI=1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3/i1D3,2D3 |
InChI Key |
IMRNRNZPCBFCKC-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SCCS(=O)(=O)CCSC([2H])([2H])[2H] |
Canonical SMILES |
CSCCS(=O)(=O)CCSC |
Origin of Product |
United States |
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